1-Chloro-2,5-difluoro-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,5-difluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and isocyanate groups
Vorbereitungsmethoden
1-Chloro-2,5-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,5-difluorobenzene with phosgene in the presence of a base, such as pyridine, to introduce the isocyanate group. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-2,5-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,5-difluoro-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It may be used in the study of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-2,5-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,5-difluoro-4-isocyanatobenzene can be compared with other similar compounds, such as:
1-Chloro-2,5-difluoro-4-isocyanobenzene: Similar in structure but lacks the isocyanate group, leading to different reactivity and applications.
3,4-Difluorophenyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring, affecting its chemical properties and reactivity.
1-Chloro-4-isocyanatobenzene: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H2ClF2NO |
---|---|
Molekulargewicht |
189.54 g/mol |
IUPAC-Name |
1-chloro-2,5-difluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
InChI-Schlüssel |
YSQZBVJOIGXPLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)Cl)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.